4-(4-Piperazin-1-ylbenzyl)morpholine
Description
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-[(4-piperazin-1-ylphenyl)methyl]morpholine |
InChI |
InChI=1S/C15H23N3O/c1-3-15(18-7-5-16-6-8-18)4-2-14(1)13-17-9-11-19-12-10-17/h1-4,16H,5-13H2 |
InChI Key |
RUACTLUJVQHKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrobenzyl)morpholine
Structural Differences: Replaces the piperazine group with a nitro (-NO₂) substituent. Functional Impact:
- The nitro group is strongly electron-withdrawing, reducing basicity compared to the piperazine analog.
- Demonstrated anticancer activity in preclinical studies, likely due to nitro group-mediated DNA intercalation or redox cycling .
Physicochemical Properties : - Higher logP (predicted) due to reduced polarity of the nitro group vs. piperazine.
- Lower solubility in aqueous media compared to 4-(4-Piperazin-1-ylbenzyl)morpholine.
VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
Structural Differences : Substitutes the benzyl-piperazine moiety with a phenylthiazole group.
Functional Impact :
- The thiazole ring enhances π-π stacking interactions, improving binding to kinase active sites.
- Reported in androgen receptor (AR) modulation studies, suggesting utility in prostate cancer therapy .
Drug-Likeness : - Increased lipophilicity (higher logP) due to the aromatic thiazole system.
- Moderate bioavailability predicted via SwissADME tools .
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
Structural Differences: Retains the fluorobenzyl-piperazine fragment but replaces morpholine with a methanone group. Functional Impact:
- Fluorine improves metabolic stability and membrane permeability.
- Explored as tyrosine kinase inhibitors, with CAS-registered derivatives showing promise in preclinical models .
Comparative Solubility : - Lower aqueous solubility than this compound due to reduced polarity of the methanone group.
5-Morpholinopyridin-2-amine
Structural Differences : Substitutes the benzyl-piperazine group with a pyridin-2-amine moiety.
Functional Impact :
- Synthesized as intermediates in nitro-group-containing drug candidates .
Physicochemical Profile : - Lower logP than this compound due to the polar amine group.
Research Implications
- This compound balances polarity and basicity, making it suitable for CNS-targeting drugs where blood-brain barrier penetration is critical.
- Nitro- and fluorobenzyl-containing analogs prioritize stability and target engagement in oncology applications .
- Thiazole- and pyridine-based derivatives leverage aromatic interactions for kinase inhibition .
Q & A
Q. Q1: What are the standard synthetic routes for 4-(4-Piperazin-1-ylbenzyl)morpholine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step condensation reactions. For example, coupling a piperazine derivative with a benzyl halide followed by morpholine incorporation. Key steps include:
- Nucleophilic substitution : Reacting 4-piperazin-1-ylbenzyl chloride with morpholine in the presence of a base (e.g., KCO) under reflux in DMF .
- Purification : Flash chromatography or crystallization with solvents like diethyl ether improves purity .
Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:halide), and inert atmospheres to prevent side reactions .
Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.69–6.99 ppm, morpholine CH signals at δ 3.43–3.75 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors < 0.05 indicating high precision .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 313.18 for CHFNO) .
Q. Q3: What preliminary biological assays are recommended for screening its pharmacological potential?
Answer:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values < 10 µM suggesting therapeutic potential .
- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. Q4: How can researchers resolve discrepancies between computational predictions and experimental biological activity data?
Answer:
- Molecular dynamics simulations : Validate docking results (e.g., AutoDock Vina) by comparing binding free energies (ΔG) with experimental IC values .
- Meta-analysis : Cross-reference data from similar derivatives (e.g., 4-(4-fluorobenzyl)piperazine analogs) to identify substituent-specific trends .
- Experimental validation : Use site-directed mutagenesis on target proteins to confirm predicted binding residues .
Q. Q5: What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility and oral bioavailability .
- Lipinski’s Rule compliance : Adjust logP values (<5) via halogen substitution (e.g., replacing Br with F in the benzyl group) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites; introduce deuterium or methyl groups to block oxidation .
Q. Q6: How do crystallographic data (e.g., torsion angles, packing motifs) inform structure-activity relationships (SAR)?
Answer:
- Torsion angles : A 180° dihedral angle between the piperazine and benzyl groups correlates with improved kinase inhibition by stabilizing planar conformations .
- Intermolecular interactions : Hydrogen bonding between morpholine oxygen and protein backbone NH groups (observed in PDB: 16J) enhances target affinity .
- Packing motifs : π-π stacking of aromatic rings in the crystal lattice predicts improved membrane permeability .
Q. Q7: What computational methods predict off-target interactions and toxicity risks?
Answer:
- SwissADME/ADMETlab : Predict bioavailability, CYP450 inhibition, and hERG channel binding .
- Tox21 database screening : Compare structural fingerprints with known toxicophores (e.g., reactive Michael acceptors) .
- Molecular fingerprinting : Use ROCS (Rapid Overlay of Chemical Structures) to identify similarity to toxic compounds in PubChem .
Q. Q8: How can researchers validate in vitro activity in vivo while addressing interspecies metabolic differences?
Answer:
- Species-specific metabolic profiling : Use LC-MS/MS to compare metabolite formation in human vs. rodent liver microsomes .
- Pharmacodynamic markers : Measure target engagement in xenograft models via PET imaging with radiolabeled analogs .
- Allometric scaling : Adjust doses based on body surface area and metabolic rate differences (e.g., mouse-to-human conversion factor: 12.3) .
Q. Q9: What analytical techniques resolve batch-to-batch variability in purity during scale-up?
Answer:
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN:HO + 0.1% TFA) to detect impurities >0.1% .
- Elemental analysis : Confirm C/H/N ratios (e.g., C 68.99%, H 6.43%, N 13.41%) to validate stoichiometry .
- XPRD : Compare diffraction patterns to reference standards to detect polymorphic contaminants .
Q. Q10: How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and target binding?
Answer:
- DFT calculations : A narrow HOMO-LUMO gap (~4.5 eV) indicates electrophilic reactivity, enhancing covalent bond formation with cysteine residues in kinases .
- NLO analysis : High first hyperpolarizability (β) values (>100 × 10 esu) suggest potential for photodynamic applications .
- Charge distribution : Mulliken charges on morpholine oxygen (–0.45 e) correlate with hydrogen-bond acceptor strength in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
